![molecular formula C11H8BrFO3 B2962444 Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate CAS No. 1259929-80-0](/img/structure/B2962444.png)
Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate
Overview
Description
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 1259929-80-0 . It has a molecular weight of 287.09 . The IUPAC name for this compound is ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate is 1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate has a molecular weight of 287.09 . It is typically stored at ambient temperature .Scientific Research Applications
Synthesis and Characterization
Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate serves as a precursor in the synthesis of various biologically active compounds. A study details the formation of benzofuran aryl ureas and carbamates, highlighting its role in creating compounds with potential antimicrobial activities. This process involves several steps, starting from bromo salicylaldehyde and diethyl bromomalonate, leading to the synthesis of benzofuran derivatives that were further modified and tested for antimicrobial properties (Kumari et al., 2019).
Antitumor Activities
Another application involves the synthesis of derivatives for antitumor activities. For instance, ethyl 2-(2,3,5-tri-O-benzoyl-D-ribofuranosyl)selenazole-4-carboxylates were prepared and converted to compounds with cytotoxic properties toward various cancer cell lines, demonstrating the potential of ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate derivatives in developing antitumor agents (Srivastava & Robins, 1983).
Novel Antianxiety Agents
Research into central benzodiazepine receptor ligands led to the synthesis of derivatives showing high affinity for bovine and human cortical brain membranes, presenting a novel approach to creating antianxiety agents with minimal side effects, illustrating the chemical's utility in neuropsychiatric drug development (Anzini et al., 2008).
Palladium-Catalyzed Synthesis
Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate is also pivotal in palladium-catalyzed syntheses, such as the O-arylation of ethyl acetohydroximate leading to O-arylhydroxylamines and substituted benzofurans. This demonstrates its versatility in facilitating reactions that yield pharmacologically relevant structures with broad substrate scopes, including heteroaryl coupling partners (Maimone & Buchwald, 2010).
Anticancer Activity
Derivatives of ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate have shown promising anticancer activities, especially against lung and breast cancer cell lines. Compounds synthesized from this chemical exhibited significant activity, with some derivatives outperforming established chemotherapy agents, highlighting its potential in anticancer drug synthesis (Durgapal et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUAJFGQTMRKBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-5-fluoro-benzofuran-2-carboxylate |
Synthesis routes and methods
Procedure details
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